molecular formula C15H18F3NO3 B14801618 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

Cat. No.: B14801618
M. Wt: 317.30 g/mol
InChI Key: NNNZSIDHLTWGIO-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a trifluorohydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-methoxyphenyl ethyl halide under basic conditions.

    Addition of the Trifluorohydroxyethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but lacks the pyrrolidinone ring and trifluorohydroxyethyl group.

    2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl group but lacks the pyrrolidinone ring and methoxyphenyl group.

Uniqueness

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, methoxyphenyl group, and trifluorohydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3

InChI Key

NNNZSIDHLTWGIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O

Origin of Product

United States

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